An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Properties, Applications, and Experimental Protocols
An In-Depth Technical Guide to Bis(3-aminopropyl)amine: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3-aminopropyl)amine, also known as Norspermidine, is a symmetrical polyamine with significant applications in materials science and microbiology. This technical guide provides a comprehensive overview of its chemical and physical properties, its role in modulating bacterial biofilm formation through the NspS/MbaA signaling pathway, and its use in the synthesis of functionalized nanoparticles and hydrogels. Detailed experimental protocols are provided for key applications, and relevant signaling and experimental workflows are visualized. This document serves as a critical resource for researchers and professionals in drug development, materials science, and microbiology.
Core Properties of Bis(3-aminopropyl)amine
Bis(3-aminopropyl)amine is a versatile chemical compound with the CAS number 56-18-8.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 56-18-8 | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][3] |
| Molecular Formula | C6H17N3 | [1] |
| Synonyms | Norspermidine, 3,3'-Diaminodipropylamine, Dipropylenetriamine | [1][4] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 0.938 g/mL at 25 °C | [4] |
| Boiling Point | 151 °C at 67 hPa | [4] |
| Melting Point | -14 °C | [4] |
| Solubility | Miscible with water, soluble in diethyl ether and ethanol | [4] |
Role in the NspS/MbaA Signaling Pathway in Vibrio cholerae
Bis(3-aminopropyl)amine, in its biological context as norspermidine, is a key signaling molecule in Vibrio cholerae, the bacterium responsible for cholera. It plays a crucial role in the regulation of biofilm formation, a critical aspect of the bacterium's lifecycle and virulence. The primary signaling cascade involved is the NspS/MbaA pathway.[5]
Extracellular norspermidine is sensed by the periplasmic protein NspS.[5] The binding of norspermidine to NspS is thought to modulate the activity of the inner membrane protein MbaA, which possesses both diguanylate cyclase (DGC) and phosphodiesterase (PDE) domains.[5][6] This interaction leads to an increase in the intracellular concentration of cyclic di-guanylate monophosphate (c-di-GMP).[5] Elevated c-di-GMP levels, in turn, activate the transcription of genes responsible for the production of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix, ultimately enhancing biofilm formation.[5]
Applications in Materials Science
Functionalization of Nanoparticles
Bis(3-aminopropyl)amine is utilized for the surface functionalization of nanoparticles, such as silica nanoparticles, to introduce primary amine groups. These amine-terminated nanoparticles can then be further conjugated with various molecules like drugs, targeting ligands, or imaging agents for biomedical applications.
Synthesis of Hydrogels
The primary amine groups of Bis(3-aminopropyl)amine make it an effective crosslinking agent in the synthesis of hydrogels. For instance, it can be used to crosslink polymers like chitosan to form biocompatible and biodegradable hydrogels with potential applications in drug delivery and tissue engineering.[7]
Experimental Protocols
Protocol for Functionalization of Silica Nanoparticles with Bis(3-aminopropyl)amine
Objective: To introduce primary amine groups onto the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SNPs)
-
Bis(3-aminopropyl)amine
-
Anhydrous ethanol
-
Toluene
-
Glacial acetic acid
-
Deionized water
-
Centrifuge
-
Sonicator
Procedure:
-
Preparation of Silica Nanoparticles: Synthesize silica nanoparticles using a method such as the Stöber process.
-
Washing: Wash the synthesized silica nanoparticles with ethanol and deionized water to remove any unreacted reagents. This can be achieved by repeated cycles of centrifugation and redispersion.
-
Dispersion: Disperse the washed silica nanoparticles in anhydrous ethanol to a concentration of approximately 10 mg/mL. Sonicate the suspension for 15 minutes to ensure homogeneity.
-
Functionalization: In a separate flask, prepare a solution of Bis(3-aminopropyl)amine in anhydrous ethanol. The concentration will depend on the desired degree of functionalization. Add the Bis(3-aminopropyl)amine solution to the nanoparticle suspension under vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Purification: After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.
-
Final Washing: Wash the pellets with ethanol and then with deionized water to remove any unreacted Bis(3-aminopropyl)amine.
-
Drying: Dry the amine-functionalized silica nanoparticles under vacuum or by lyophilization.
Protocol for Synthesis of Chitosan-Bis(3-aminopropyl)amine Hydrogel
Objective: To synthesize a crosslinked chitosan hydrogel using Bis(3-aminopropyl)amine.
Materials:
-
Chitosan (low molecular weight)
-
Bis(3-aminopropyl)amine
-
Acetic acid solution (1% v/v)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.
-
Crosslinker Solution Preparation: Prepare a stock solution of Bis(3-aminopropyl)amine in deionized water. The concentration will determine the crosslinking density of the hydrogel.
-
Crosslinking: While vigorously stirring the chitosan solution, add the Bis(3-aminopropyl)amine solution dropwise. The volume of the crosslinker solution added will depend on the desired final properties of the hydrogel.
-
Gelation: Continue stirring until the solution becomes a viscous gel. The gelation time will vary depending on the concentrations of chitosan and the crosslinker.
-
Neutralization and Washing: Immerse the formed hydrogel in a solution of 1M sodium hydroxide to neutralize the acetic acid and then wash thoroughly with deionized water until the pH is neutral.
-
Lyophilization (Optional): For a porous scaffold structure, the hydrogel can be frozen and then lyophilized.
Protocol for Assessing the Effect of Norspermidine on V. cholerae Biofilm Formation
Objective: To quantify the impact of Bis(3-aminopropyl)amine (Norspermidine) on the biofilm-forming capacity of Vibrio cholerae.
Materials:
-
Vibrio cholerae strain (e.g., O139 MO10)
-
Luria-Bertani (LB) broth
-
Bis(3-aminopropyl)amine (Norspermidine)
-
96-well polystyrene microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of V. cholerae in LB broth at 37°C with shaking.
-
Inoculation: Dilute the overnight culture 1:100 in fresh LB broth. Prepare serial dilutions of Bis(3-aminopropyl)amine in LB broth in the wells of a 96-well plate. Add the diluted bacterial culture to each well. Include control wells with bacteria but no Bis(3-aminopropyl)amine.
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Planktonic Cell Removal: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with deionized water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance of the solubilized Crystal Violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Role in Drug Development
The polyamine structure of Bis(3-aminopropyl)amine makes it an attractive scaffold in medicinal chemistry. Derivatives of similar polyamines have been investigated for various therapeutic applications. For instance, N,N'-bis(3-aminopropyl)dodecylamine has demonstrated antimicrobial properties. Furthermore, derivatives of 1,4-bis(3-aminopropyl)piperazine have been explored for the treatment of neurodegenerative diseases.[8] The primary amine groups of Bis(3-aminopropyl)amine provide reactive sites for the synthesis of a diverse library of compounds with potential biological activities, including antimicrobial and anticancer properties.[4] Its role as a building block for more complex molecules highlights its potential in the discovery of new therapeutic agents.[9]
Conclusion
Bis(3-aminopropyl)amine is a compound with a well-defined set of chemical and physical properties that lend themselves to a variety of applications. Its significance as the signaling molecule norspermidine in regulating bacterial biofilm formation offers a potential target for the development of novel antibacterial strategies. In materials science, its utility as a surface functionalizing agent and a hydrogel crosslinker is well-established. The detailed protocols provided in this guide are intended to facilitate further research and development in these exciting areas. As a versatile chemical building block, Bis(3-aminopropyl)amine holds considerable promise for future innovations in both medicine and materials science.
References
- 1. scbt.com [scbt.com]
- 2. BIS(3-AMINOPROPYL)AMINE | CAS 56-18-8 [matrix-fine-chemicals.com]
- 3. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(3-aminopropyl)amin – Wikipedia [de.wikipedia.org]
- 5. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative input–output dynamics of a c-di-GMP signal transduction cascade in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Novel 1,4-bis(3-aminopropyl)piperazine derivative and its use - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
